tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate
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Overview
Description
tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate: is a chemical compound with the molecular formula C12H24N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-(2-aminoethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives.
Reduction: Corresponding reduced derivatives.
Substitution: Products with substituted tert-butyl groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and other bioactive compounds .
Biology and Medicine: Its piperidine moiety is a common structural feature in many biologically active molecules .
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison: While these compounds share structural similarities with tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate, they differ in their functional groups and specific applications. The presence of different substituents can significantly alter their chemical reactivity and biological activity, making each compound unique in its own right .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 2-[3-(2-aminoethyl)piperidin-1-yl]acetate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)10-15-8-4-5-11(9-15)6-7-14/h11H,4-10,14H2,1-3H3 |
InChI Key |
FEJMTWSEAOKPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1)CCN |
Origin of Product |
United States |
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